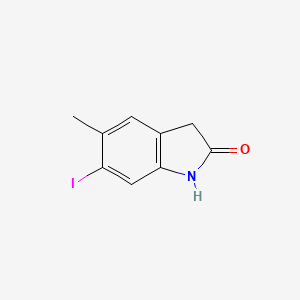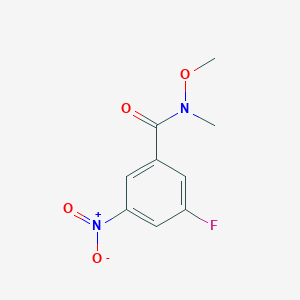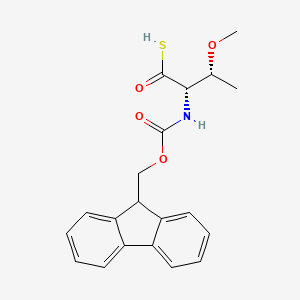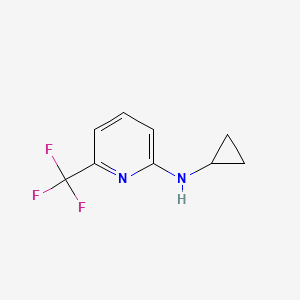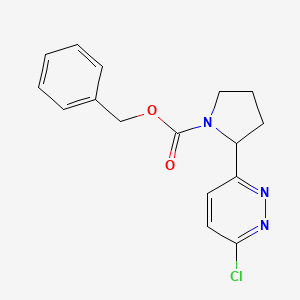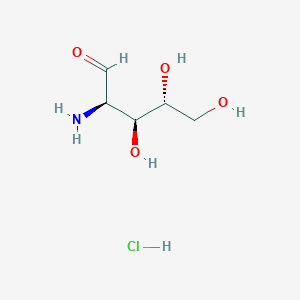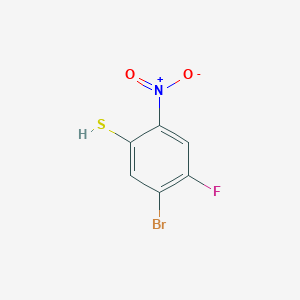
5-Bromo-4-fluoro-2-nitrothiophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoro-2-nitrothiophenol is an organic compound with the molecular formula C6H3BrFNO2S It is a derivative of thiophenol, characterized by the presence of bromine, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-nitrothiophenol typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-bromo-4-fluorothiophenol using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-fluoro-2-nitrothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The thiol group can be oxidized to a sulfonic acid or sulfone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic or basic medium.
Major Products Formed
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Reduction: 5-Bromo-4-fluoro-2-aminothiophenol.
Oxidation: 5-Bromo-4-fluoro-2-nitrosulfonic acid or sulfone derivatives.
Applications De Recherche Scientifique
5-Bromo-4-fluoro-2-nitrothiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoro-2-nitrothiophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-4-fluoro-2-nitrobenzaldehyde
- 5-Bromo-4-fluoro-2-nitrotoluene
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-4-fluoro-2-nitrothiophenol is unique due to the combination of bromine, fluorine, and nitro groups on a thiophenol backbone. This unique structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of the thiol group also allows for specific interactions and modifications that are not possible with benzaldehyde or toluene derivatives.
Propriétés
Formule moléculaire |
C6H3BrFNO2S |
|---|---|
Poids moléculaire |
252.06 g/mol |
Nom IUPAC |
5-bromo-4-fluoro-2-nitrobenzenethiol |
InChI |
InChI=1S/C6H3BrFNO2S/c7-3-1-6(12)5(9(10)11)2-4(3)8/h1-2,12H |
Clé InChI |
CITCBNBQMFHXNE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Br)S)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




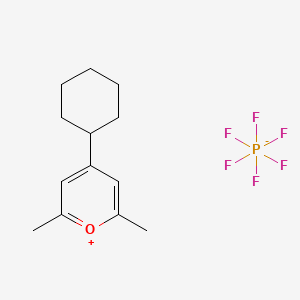
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
